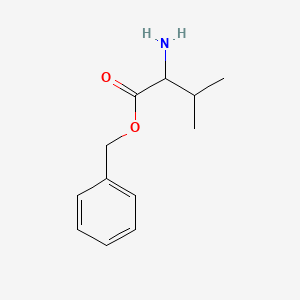
EINECS 240-160-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 240-160-0 is a chemical compound with the molecular formula C9H21NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the class of ionic liquids, which are salts in the liquid state at relatively low temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
EINECS 240-160-0 can be synthesized through the reaction of diethylamine with 2-chloroethanol, followed by neutralization with lactic acid. The reaction typically involves the following steps:
Reaction of Diethylamine with 2-Chloroethanol: This step forms diethyl(2-hydroxyethyl)amine.
Neutralization with Lactic Acid: The resulting amine is then neutralized with lactic acid to form diethyl(2-hydroxyethyl)ammonium lactate.
Industrial Production Methods
In industrial settings, the production of diethyl(2-hydroxyethyl)ammonium lactate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
EINECS 240-160-0 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and cyanides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
EINECS 240-160-0 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in condensation reactions.
Biology: Employed in studies involving cell culture and enzyme reactions due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable materials and as a green solvent in various industrial processes
Wirkmechanismus
The mechanism by which diethyl(2-hydroxyethyl)ammonium lactate exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a solvent and catalyst, facilitating various chemical reactions. Its ionic nature allows it to stabilize reaction intermediates and enhance reaction rates. In biological systems, it interacts with cellular components, influencing processes such as enzyme activity and cell signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline Lactate: Similar in structure, with choline as the cation and lactate as the anion.
Ethylammonium Lactate: Contains ethylammonium as the cation and lactate as the anion.
Triethylammonium Lactate: Composed of triethylammonium as the cation and lactate as the anion.
Uniqueness
EINECS 240-160-0 is unique due to its specific combination of diethyl(2-hydroxyethyl)ammonium as the cation and lactate as the anion. This combination imparts distinct properties, such as enhanced solubility, biocompatibility, and catalytic activity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
16023-30-6 |
|---|---|
Molekularformel |
C9H21NO4 |
Molekulargewicht |
207.26734 |
Synonyme |
diethyl(2-hydroxyethyl)ammonium lactate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







